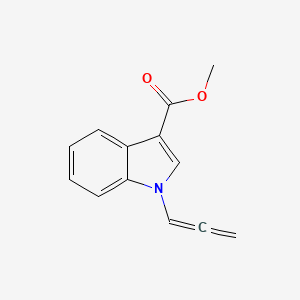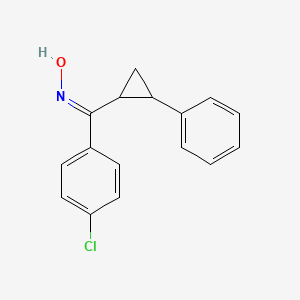
CID 146155634
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CID 146155634 is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as 4-(4-(4-(4-fluorophenyl)-1,3-oxazol-2-yl)piperidin-1-yl)butanoic acid and has a molecular formula of C21H26FN2O3.
Wissenschaftliche Forschungsanwendungen
Reversible and Spatiotemporal Control of Protein Function
CID has emerged as a pivotal technique for manipulating protein functions within cells with unparalleled precision. This approach has enabled researchers to dissect complex biological processes, such as signal transductions, and extend the applications to studying membrane and protein trafficking. The development of orthogonal and reversible CID systems underscores the method's flexibility, allowing for the targeted manipulation of proteins to understand their roles in cellular contexts more clearly (Voss, Klewer, & Wu, 2015).
Inducible Gene Regulation and Editing
Further advancements in CID technology have facilitated the development of novel platforms for inducible gene regulation and gene editing. By engineering PROTAC-CID systems, researchers have created versatile molecular tools that offer fine-tuned control over gene expression and enable multiplexing of biological signals. This technology demonstrates significant potential for in vivo applications, including transient genome manipulation and inducible expression of DNA recombinases, thereby expanding the possibilities for research and therapeutic interventions (Ma et al., 2023).
Safeguard Systems for Stem Cell Therapy
CID techniques have also been instrumental in enhancing the safety of stem cell therapies. A notable application is the incorporation of the inducible caspase-9 (iC9) system into induced pluripotent stem cells (iPSCs), providing a safeguard mechanism to eliminate undesired cells in vivo. This approach has shown promise in preclinical models, ensuring the safety of iPSC-derived therapies by enabling controlled apoptosis of the cells if necessary (Ando et al., 2015).
Clustering and Dimensionality Reduction in Single-Cell RNA-seq Data
In computational biology, CID algorithms, such as CIDR (Clustering through Imputation and Dimensionality Reduction), have been developed to address challenges in single-cell RNA sequencing (scRNA-seq) data analysis. CIDR employs a novel imputation approach to improve clustering accuracy by mitigating the effects of dropouts in scRNA-seq datasets, thereby providing more reliable insights into cellular heterogeneity and function (Lin, Troup, & Ho, 2016).
Chemical-Induced Dimerization in Signaling Studies
The application of CID has played a critical role in elucidating the mechanisms of signal transduction within cells. Through the use of CID, researchers have gained valuable insights into the dynamics of lipid second messengers and small GTPases. This technique has helped resolve the "signaling paradox," illustrating how a limited pool of signaling molecules can elicit a wide range of cellular responses. The advancement in CID methodologies, including the development of novel CID substrates, has facilitated the orthogonal manipulation of multiple signaling pathways simultaneously, offering a deeper understanding of cellular signaling networks (DeRose, Miyamoto, & Inoue, 2013).
Wirkmechanismus
Target of Action
The target of a drug is typically a protein such as an enzyme or receptor. The drug binds to the target and modulates its activity, leading to a therapeutic effect. For example, many anticancer drugs target proteins involved in cell division, thereby slowing the growth of cancer cells .
Mode of Action
This refers to how the drug interacts with its target. Some drugs inhibit the activity of their target (inhibitors), while others enhance it (activators). The mode of action is determined by the drug’s chemical structure and the nature of its target .
Biochemical Pathways
Drugs can affect various biochemical pathways. For instance, a drug might inhibit an enzyme, disrupting a metabolic pathway and reducing the production of a certain metabolite. The effects can be widespread, as these pathways often interact with each other .
Pharmacokinetics
This involves the absorption, distribution, metabolism, and excretion (ADME) of the drug. Factors such as the drug’s chemical properties, the route of administration, and the patient’s physiology can influence pharmacokinetics .
Result of Action
The result of the drug’s action is its therapeutic effect. This could be the relief of symptoms, the curing of a disease, or the slowing of disease progression. The result can also include side effects, which are unintended and potentially harmful effects .
Action Environment
The environment in which a drug acts can influence its efficacy and safety. Factors such as pH, temperature, and the presence of other molecules can affect a drug’s stability and its ability to bind to its target .
Eigenschaften
InChI |
InChI=1S/C13H11NO2/c1-3-8-14-9-11(13(15)16-2)10-6-4-5-7-12(10)14/h4-9H,1H2,2H3 |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGABVZDQHQPBPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(C2=CC=CC=C21)C=C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-(4-Chlorophenyl)acryloyl]-4-methylpiperazine](/img/structure/B2955113.png)
![3-Methyl-2-({1-[(1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl}methoxy)pyridine](/img/structure/B2955115.png)

![5-[4-(Prop-2-en-1-yloxy)phenyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B2955117.png)
![N~2~-(furan-2-ylmethyl)-N-[3-(trifluoromethyl)phenyl]-alpha-asparagine](/img/structure/B2955119.png)
![N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)cyclopropanesulfonamide](/img/structure/B2955120.png)
![3-chloro-4-[(2-chlorophenyl)methoxy]benzoic Acid](/img/structure/B2955125.png)

![1-[3-(Aminomethyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one hydrochloride](/img/structure/B2955128.png)

![N-(2-((2-(4-chlorophenyl)-1H-indol-3-yl)thio)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2955130.png)
![2-({6-benzyl-4-oxo-1H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}sulfanyl)-N-(4-chlorophenyl)acetamide](/img/structure/B2955131.png)
![Tert-butyl 9-cyano-6,8-dioxo-3,4-dihydro-1H-pyrazino[1,2-c]pyrimidine-2-carboxylate](/img/structure/B2955133.png)
![4-cyclopropyl-1-(4-fluorophenyl)-6-(2-(indolin-1-yl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2955135.png)